molecular formula C12H17BrN2O4S B5081400 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide

Cat. No.: B5081400
M. Wt: 365.25 g/mol
InChI Key: HQPZRMXCFFMFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide, commonly known as BMS-986142, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in preclinical studies as a treatment for various autoimmune diseases, including psoriasis, rheumatoid arthritis, and lupus.

Mechanism of Action

BMS-986142 works by inhibiting a protein called TYK2, which is involved in the signaling pathway of various cytokines. Cytokines are small proteins that play a crucial role in the immune system's response to infections and diseases. By inhibiting TYK2, BMS-986142 can reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to reducing inflammation, BMS-986142 has been shown to improve bone density and reduce bone destruction in a mouse model of rheumatoid arthritis. Furthermore, BMS-986142 has been shown to reduce the production of autoantibodies, which are antibodies that target the body's own tissues and can contribute to autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMS-986142 in lab experiments is its specificity for TYK2. This allows researchers to study the effects of TYK2 inhibition on various cytokines and immune cells without the confounding effects of other signaling pathways. However, one limitation of using BMS-986142 is its potency, which can make it difficult to determine the optimal dosage for in vivo studies.

Future Directions

There are several future directions for research on BMS-986142. One area of focus is the development of more potent and selective TYK2 inhibitors. Another area of interest is the evaluation of BMS-986142 in clinical trials for various autoimmune diseases. Additionally, researchers are exploring the potential use of BMS-986142 in combination with other therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of BMS-986142 involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of N-methylglycine with 4-bromobenzenesulfonyl chloride, which leads to the formation of N-methyl-N-(4-bromophenylsulfonyl)glycine. This intermediate is then reacted with 2-methoxyethylamine to form the desired compound, BMS-986142.

Scientific Research Applications

BMS-986142 has been extensively studied in various preclinical models to evaluate its therapeutic potential. In a mouse model of psoriasis, BMS-986142 was shown to reduce skin inflammation and improve disease symptoms. Similarly, in a mouse model of rheumatoid arthritis, BMS-986142 reduced joint inflammation and prevented bone destruction. These findings suggest that BMS-986142 could be a promising treatment option for autoimmune diseases.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O4S/c1-15(9-12(16)14-7-8-19-2)20(17,18)11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPZRMXCFFMFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCOC)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.